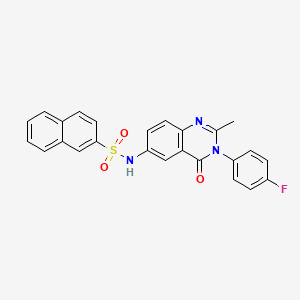

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)naphthalene-2-sulfonamide

描述

This compound belongs to the quinazolinone-sulfonamide class, characterized by a 3,4-dihydroquinazolin-4-one core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 2, and a naphthalene-2-sulfonamide moiety at position 4. Quinazolinone derivatives are widely studied for their biological activities, including kinase inhibition and anticancer properties.

属性

IUPAC Name |

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18FN3O3S/c1-16-27-24-13-9-20(15-23(24)25(30)29(16)21-10-7-19(26)8-11-21)28-33(31,32)22-12-6-17-4-2-3-5-18(17)14-22/h2-15,28H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBGSIHRSFPOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)N1C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)naphthalene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and molecular interactions associated with this sulfonamide derivative.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with naphthalene sulfonyl chloride followed by cyclization with appropriate carbonyl compounds. The resulting structure features a quinazoline core linked to a naphthalene sulfonamide moiety, which is crucial for its biological activity.

Antiproliferative Activity

Recent studies have shown that derivatives of naphthalene sulfonamides exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated that certain compounds within this class can inhibit cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Table 1: Antiproliferative Activity of Selected Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5c | MCF-7 | 0.51 ± 0.03 |

| 5c | A549 | 0.33 ± 0.01 |

| 10f | 1321 N1 | 8.22 |

The compound 5c , which shares structural similarities with this compound, was noted for its potent inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .

Molecular docking studies indicate that these compounds interact with the colchicine-binding site on tubulin, inhibiting polymerization and disrupting microtubule dynamics essential for mitosis . This mechanism is supported by structure-activity relationship (SAR) analyses that suggest modifications on the naphthalene or quinazoline moieties can enhance or diminish biological activity.

Case Studies

- MCF-7 Cell Line Study : In a detailed study involving MCF-7 cells, compound 5c was shown to induce apoptosis via caspase activation and mitochondrial membrane potential disruption . The study highlighted the importance of the naphthalene moiety in enhancing cytotoxicity.

- 1321 N1 Astrocytoma Cells : Compound 10f exhibited significant cytotoxicity against human astrocytoma cells with an IC50 value of 8.22 µM. This suggests potential applications in treating brain tumors .

Safety Profile

The safety profile of these compounds was evaluated using normal human liver cell lines (LO2). Notably, compound 5c exhibited moderate cytotoxicity (IC50 = 12.73 µM), indicating a favorable therapeutic window for further development in cancer treatment .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinazolinone Core

Compound A : N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide ()

- Key Differences :

- Phenyl Substituent : Chlorine (Cl) replaces fluorine (F) at the 4-position of the phenyl ring.

- Sulfonamide Group : A 4-methoxy-3-methylbenzenesulfonamide replaces the naphthalene-2-sulfonamide.

- The smaller benzenesulfonamide group in Compound A might reduce steric hindrance, favoring binding to shallower enzyme pockets compared to the bulkier naphthalene group in the target compound.

Compound B: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

- Key Differences: Core Structure: A pyrazolo[3,4-d]pyrimidine-chromenone hybrid replaces the quinazolinone scaffold. Fluorine Placement: Fluorine is present at position 5 of the chromenone ring and the 3-position of the phenyl group.

- Implications: The chromenone-pyrazolopyrimidine core in Compound B suggests a divergent mechanism of action, possibly targeting kinases or topoisomerases. Multiple fluorine atoms may enhance metabolic stability and binding specificity compared to the single fluorine in the target compound.

Physicochemical and Pharmacological Properties

Key Observations :

- Compound B’s higher molecular weight and dual fluorine atoms suggest a more complex pharmacokinetic profile, possibly requiring advanced formulation strategies.

常见问题

Q. Table 1: Synthetic Yield Optimization

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Quinazolinone cyclization | POCl₃, DMF, 90°C | 70–75 | |

| Sulfonamide coupling | NaH, THF, RT | 60–65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。